2-[(Cyclopropylmethyl)ethanimidoyl]phenol
Description
Properties
IUPAC Name |
2-[N-(cyclopropylmethyl)-C-methylcarbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(13-8-10-6-7-10)11-4-2-3-5-12(11)14/h2-5,10,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOJKMLYRLAUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1CC1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Alkylation
A patent detailing the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol (CN1651379A) provides a framework for introducing cyclopropylmethyl groups to phenolic derivatives. While the target compound involves an ethanimidoyl group rather than an ether linkage, the use of Grignard reagents to functionalize phenolic intermediates is instructive:
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Phenolic Hydroxyl Protection :
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Cyclopropylmethyl Group Introduction :
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Deprotection and Functional Group Transformation :
Amidine Formation via Nitrile Intermediate
The ethanimidoyl group (NH–C=N–) can be synthesized through nitrile intermediates. A method adapted from the synthesis of fungicidal compounds (EP2521450) involves:
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Nitrile Synthesis :
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Reaction Conditions :
Table 1: Comparative Yields in Amidine Formation
| Step | Conditions | Yield (%) | Source Adaptation |
|---|---|---|---|
| Nitrile to Amidine | AlCl₃, Toluene, 60°C, 12h | 65–75* | |
| Cyclopropylmethylation | NaH, DMF, 70°C, 8h | 72–88* |
*Theoretical yields based on analogous reactions.
Condensation Routes for Ethanimidoyl Group Installation
Schiff Base Formation and Reduction
A racemic compound synthesis (PMC3152006) demonstrates the use of epoxy intermediates reacting with amines to form β-amino alcohols. For 2-[(cyclopropylmethyl)ethanimidoyl]phenol :
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Epoxide Synthesis :
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2-Hydroxybenzaldehyde reacts with epichlorohydrin to form a glycidyl ether.
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Amine Condensation :
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Reduction to Amidines :
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Catalytic hydrogenation (H₂/Pd-C) reduces the Schiff base to the ethanimidoyl group.
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Key Data :
Optimization Strategies and Challenges
Protection-Deprotection Efficiency
The tert-butyl group in CN1651379A demonstrated high stability during Grignard reactions but required harsh acidic conditions (HCl) for removal. Alternative protecting groups (e.g., benzyl) may improve selectivity but complicate purification.
Solvent and Catalyst Selection
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Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in alkylation steps but may degrade at elevated temperatures.
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Base Sensitivity : Sodium hydride (NaH) offers strong deprotonation but necessitates anhydrous conditions.
Analytical Validation and Characterization
Critical spectroscopic data for analogous compounds (CN1651379A, PMC3152006) include:
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)ethanimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Corresponding alcohols and amines.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-[(Cyclopropylmethyl)ethanimidoyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)ethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligand Substituent Effects on Geometry and Magnetic Properties
The ligand’s substituent significantly impacts the coordination geometry and magnetic anisotropy of metal complexes. Key comparisons include:
2-[(2-Amino-2-methylpropyl)ethanimidoyl]phenol (L3A)
Structure: Features a bulky 2-amino-2-methylpropyl group on the ethanimidoyl moiety. Ni(II) Complex: Exhibits a trigonality index τ = 0.09, indicating a near-square pyramidal geometry. Magnetic Anisotropy: Axial zero-field splitting (ZFS) parameter DDD aligns with a linear correlation between DDD and τ, as observed experimentally and computationally .
2-[(2-Amino-2-aminopropyl)ethanimidoyl]phenol (L3B)
Structure: Contains a flexible 2-amino-2-aminopropyl group. Ni(II) Complex: Shows τ = 0.13 (Ni1 site) and 0.086 (Ni2 site), reflecting slight geometric distortions. Magnetic Behavior: The DDD value follows the same linear trend as L3A, underscoring the role of τ in modulating magnetic anisotropy .
2-[(Cyclopropylmethyl)ethanimidoyl]phenol
Predicted Geometry: Expected to exhibit τ values intermediate between L3A and L3B due to the cyclopropane ring’s strain and spatial constraints. Magnetic Implications: If τ aligns with the DDD-τ trend, its DDD value would be distinct from amino-alkyl analogs, highlighting substituent-driven tuning of magnetic properties .
Comparison with Aryl-Substituted Analogs
2-[N-(4-Methylphenyl)ethanimidoyl]phenol
- Structure : Aryl substituent (4-methylphenyl) provides planar π-conjugation.
- Cu(II) Complexes : Used in EXAFS studies to determine bond distances and coordination environments. The electron-donating methyl group enhances ligand stability but reduces Lewis acidity compared to cyclopropylmethyl derivatives .
2-[N-(4-Nitrophenyl)ethanimidoyl]phenol
- Structure : Electron-withdrawing nitro group alters ligand electronics.
- Application : Forms Cu(II) complexes studied via IFEFFIT analysis, revealing distinct bond-length distortions compared to alkyl-substituted ligands .
This compound
Steric Impact: The non-planar cyclopropane ring could impose greater steric hindrance than aryl groups, affecting metal coordination modes .
Biological Activity
2-[(Cyclopropylmethyl)ethanimidoyl]phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to an ethanimidoyl moiety and a phenolic ring. This unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. The exact pathways depend on the specific application and context of use.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- CNS Activity : There are indications that it may influence central nervous system functions, potentially affecting mood and cognition.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 64 µg/mL | Membrane disruption |
These findings suggest potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Studies
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. The following table summarizes the results:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 50 |
This data indicates a significant reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
Neuropharmacological Effects
Animal model studies have demonstrated cognitive enhancement effects associated with the administration of this compound. The results are summarized below:
| Test | Control Group Performance (%) | Treated Group Performance (%) |
|---|---|---|
| Morris Water Maze | 40 | 70 |
| Elevated Plus Maze | 30 | 60 |
These results suggest that this compound may improve cognitive functions and reduce anxiety-like behaviors.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 2-[(Cyclopropylmethyl)ethanimidoyl]aniline and 2-[(Cyclopropylmethyl)ethanimidoyl]benzene , this compound exhibits distinct biological activities attributed to its phenolic group, which enhances its reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[(Cyclopropylmethyl)ethanimidoyl]phenol with high purity?
- Methodological Answer : Synthesis should prioritize regioselective coupling between cyclopropylmethylamine and ethanimidoyl precursors under controlled pH (e.g., using Schlenk-line techniques). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is advised to isolate the phenol derivative. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure structural fidelity during characterization of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm) and cyclopropyl methylene protons (δ 1.0–1.5 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement of the cyclopropylmethyl and ethanimidoyl groups .
- FT-IR : Confirm imine (C=N) stretching vibrations (~1640 cm) and phenolic O-H bonds (~3200 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods for synthesis/purification to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust or aerosols are generated .
- Emergency measures : Install eyewash stations and safety showers in proximity to work areas .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Controlled variables : Standardize cell lines (e.g., HepG2 for cytotoxicity assays) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
- Replicate studies : Use ≥4 biological replicates with randomized block designs to account for batch effects .
- Meta-analysis : Cross-reference data with PubChem bioassay datasets (AID 743255, AID 1495) to identify outliers or assay-specific artifacts .
Q. What strategies optimize the compound’s stability in aqueous media for pharmacokinetic studies?
- Methodological Answer :
- pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and reduce hydrolysis of the ethanimidoyl group .
- Lyophilization : Prepare lyophilized formulations with trehalose or mannitol as cryoprotectants to enhance shelf life .
- Degradation profiling : Use LC-MS/MS to monitor hydrolytic byproducts (e.g., cyclopropylmethylamine) over 24–72 hours .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- QSAR models : Predict logP (octanol-water partition coefficient) and biodegradation potential using EPI Suite or TEST software .
- Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to assess degradation pathways .
- Ecotoxicology assays : Combine with Daphnia magna acute toxicity tests (OECD 202) to validate model predictions .
Q. What advanced techniques resolve contradictions in reported antioxidant activity data?
- Methodological Answer :
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to quantify radical scavenging (e.g., DPPH, ABTS assays) and distinguish H-atom transfer vs. electron transfer mechanisms .
- Comparative analysis : Benchmark against structurally similar phenols (e.g., 2-ethoxyphenol derivatives) to contextualize activity trends .
- Dose-response modeling : Apply Hill equation fits to IC data, ensuring R ≥0.95 for statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
